1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that features both an indole and a pyridine moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyridine moiety is a six-membered ring containing one nitrogen atom
Scientific Research Applications
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of an indole derivative with a pyridine derivative under specific conditions. One common method involves the use of isocyanates or carbamoyl chlorides as intermediates. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes through π-π stacking and hydrogen bonding. The pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine nitrogen at a different position.
1-(1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridine nitrogen at a different position.
1-(1H-indol-3-yl)-3-(quinolin-3-ylmethyl)urea: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the nitrogen atoms in both the indole and pyridine rings, which can influence its reactivity and interaction with biological targets. This specific arrangement can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(18-9-11-4-3-7-16-8-11)19-14-10-17-13-6-2-1-5-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXZHJFHKTYAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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